2-Bromo-4-isopropyl-6-nitroquinoline
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Overview
Description
2-Bromo-4-isopropyl-6-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, isopropyl, and nitro groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-isopropyl-6-nitroquinoline can be achieved through various methods. One common approach involves the bromination of 4-isopropyl-6-nitroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as recrystallization or chromatography helps in obtaining high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-isopropyl-6-nitroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The isopropyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Conversion of the nitro group to an amino group, resulting in 2-Amino-4-isopropyl-6-nitroquinoline.
Oxidation: Formation of carbonyl-containing derivatives such as this compound-3-carboxaldehyde.
Scientific Research Applications
2-Bromo-4-isopropyl-6-nitroquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-4-isopropyl-6-nitroquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the nitro group allows it to undergo redox reactions, potentially generating reactive intermediates that can modify biological macromolecules. The bromine atom may facilitate binding to specific protein sites, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methyl-6-nitroquinoline
- 2-Bromo-4-ethyl-6-nitroquinoline
- 2-Bromo-4-tert-butyl-6-nitroquinoline
Uniqueness
2-Bromo-4-isopropyl-6-nitroquinoline is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties compared to other alkyl-substituted quinoline derivatives.
Properties
Molecular Formula |
C12H11BrN2O2 |
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Molecular Weight |
295.13 g/mol |
IUPAC Name |
2-bromo-6-nitro-4-propan-2-ylquinoline |
InChI |
InChI=1S/C12H11BrN2O2/c1-7(2)9-6-12(13)14-11-4-3-8(15(16)17)5-10(9)11/h3-7H,1-2H3 |
InChI Key |
HNPSTMLWGQZCKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
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